1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene
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Overview
Description
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene is a fluorinated organic compound with the molecular formula C5F8. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene typically involves the fluorination of precursor compounds. One common method is the reaction of 1,3-butadiene with fluorinating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorinating agents in reactors designed for high efficiency and yield. The process may also include purification steps to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated aldehydes or ketones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, aldehydes, ketones, and substituted butadienes .
Scientific Research Applications
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism by which 1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar structural features but different reactivity and applications.
Perfluoroisobutene: A related compound with a different arrangement of fluorine atoms, leading to distinct chemical properties.
Uniqueness
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This uniqueness makes it valuable in applications where specific fluorinated structures are required .
Properties
CAS No. |
384-04-3 |
---|---|
Molecular Formula |
C5F8 |
Molecular Weight |
212.04 g/mol |
IUPAC Name |
1,1,2,4,4-pentafluoro-3-(trifluoromethyl)buta-1,3-diene |
InChI |
InChI=1S/C5F8/c6-2(4(9)10)1(3(7)8)5(11,12)13 |
InChI Key |
GHWUXRFRFCNVJI-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(=C(F)F)F)C(F)(F)F |
Origin of Product |
United States |
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